molecular formula C7H8BrN B1290125 4-Bromo-3,5-dimethylpyridine CAS No. 201286-65-9

4-Bromo-3,5-dimethylpyridine

Cat. No.: B1290125
CAS No.: 201286-65-9
M. Wt: 186.05 g/mol
InChI Key: HYZVAVYBDNKXDG-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylpyridine is a heterocyclic organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by methyl groups, and the hydrogen atom at position 4 is replaced by a bromine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Mechanism of Action

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , which suggests that its targets could be transition metal catalysts involved in carbon–carbon bond formation.

Mode of Action

In the context of SM cross-coupling, 4-Bromo-3,5-dimethylpyridine may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its role in sm cross-coupling, it can be inferred that it plays a part in the pathways involving carbon–carbon bond formation .

Pharmacokinetics

Its boiling point is reported to be 2355±350 °C at 760 mmHg , which might influence its distribution and excretion.

Result of Action

It is used in the preparation of sulfonyl indoles and related bicyclic compounds as modulators of lxr for treatment and prevention of lxr-mediated diseases .

Action Environment

The success of sm cross-coupling, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by the reaction conditions and the presence of other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3,5-dimethylpyridine can be synthesized through several methods. One common method involves the bromination of 3,5-dimethylpyridine using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like acetic acid at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-3,5-dimethylpyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,5-dimethylpyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both methyl groups and a bromine atom at specific positions on the pyridine ring makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZVAVYBDNKXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624756
Record name 4-Bromo-3,5-dimethylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201286-65-9
Record name 4-Bromo-3,5-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201286-65-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-dimethylpyridine
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URL https://comptox.epa.gov/dashboard/DTXSID10624756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3,5-dimethylpyridine hydrochloride
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Synthesis routes and methods I

Procedure details

By proceeding in a similar manner to the procedure contained in J.Chem.Soc., 1956, page 771 but using 4-nitro-3,5-dimethylpyridine-N-oxide (23.06 g), phosphorous tribromide (111.47 g) in toluene (50 ml) there was prepared the title compound (8 g) as a yellow oil.
Quantity
23.06 g
Type
reactant
Reaction Step One
Quantity
111.47 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a microwave tube was added 4-bromo-3,5-dimethylpyridine 1-oxide (2.00 g, 9.90 mmol), triphenylphosphine (3.12 g, 11.9 mmol) and toluene (10 mL). The tube was sealed and heated at 180° C. overnight. The reaction solution was diluted with ethyl acetate, and filtered. The filtrate was concentrated and purified by flash chromatography (10% to 40% ethyl acetate in hexanes) to afford the desired product as a yellow oil (700 mg, 38%). 1H NMR (400 MHz, CDCl3): δ 8.22 (s, 2H), 2.38 (s, 6H); LCMS calculated for C2H9BrN(M+H)+: m/z=186.0.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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